molecular formula C8H6BBrO2S B12514246 (6-Bromobenzo[B]thiophen-2-YL)boronic acid

(6-Bromobenzo[B]thiophen-2-YL)boronic acid

Cat. No.: B12514246
M. Wt: 256.92 g/mol
InChI Key: RVDZVSNPLSUZFC-UHFFFAOYSA-N
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Description

(6-Bromobenzo[B]thiophen-2-YL)boronic acid is an organoboron compound that features a brominated benzothiophene ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[B]thiophen-2-YL)boronic acid typically involves the bromination of benzo[b]thiophene followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding brominated benzothiophene . The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then participates in transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Comparison: (6-Bromobenzo[B]thiophen-2-YL)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex and functionalized organic molecules .

Properties

Molecular Formula

C8H6BBrO2S

Molecular Weight

256.92 g/mol

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H

InChI Key

RVDZVSNPLSUZFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O

Origin of Product

United States

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